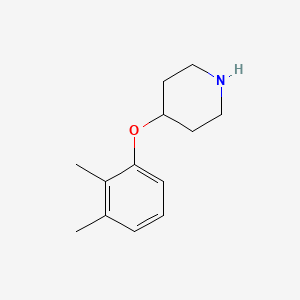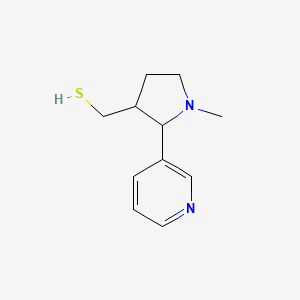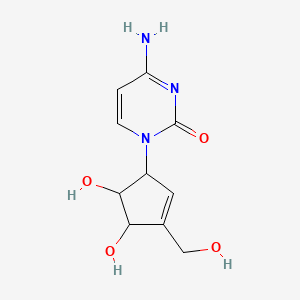
(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene is an organic compound characterized by the presence of a chloro-substituted hexa-diene chain attached to two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene typically involves the following steps:
Starting Materials: Benzene, 3-chlorohexa-1,5-diene, and appropriate catalysts.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Catalysts: Common catalysts used in the synthesis include palladium-based catalysts, which facilitate the coupling of the benzene rings with the chloro-substituted hexa-diene chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydroxyl or amino groups.
Substitution: The chloro group in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides, and appropriate bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(3-Bromohexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a bromo group instead of a chloro group.
(3-Fluorohexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a fluoro group instead of a chloro group.
(3-Methylhexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a methyl group instead of a chloro group.
Uniqueness: (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene is unique due to the presence of the chloro group, which imparts specific reactivity and properties to the compound. This makes it distinct from its analogs with different substituents, allowing for unique applications and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C18H17Cl |
|---|---|
Molekulargewicht |
268.8 g/mol |
IUPAC-Name |
[(1E,5E)-3-chloro-6-phenylhexa-1,5-dienyl]benzene |
InChI |
InChI=1S/C18H17Cl/c19-18(15-14-17-10-5-2-6-11-17)13-7-12-16-8-3-1-4-9-16/h1-12,14-15,18H,13H2/b12-7+,15-14+ |
InChI-Schlüssel |
TXFPQXVJQFQRIS-SEGNDCOSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/CC(/C=C/C2=CC=CC=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC(C=CC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



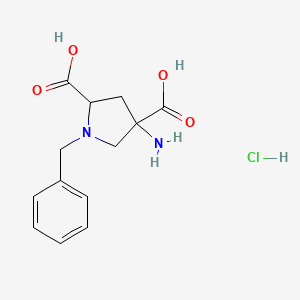
![Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15124536.png)
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)
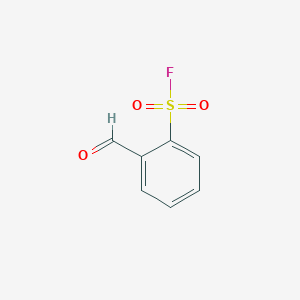

![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
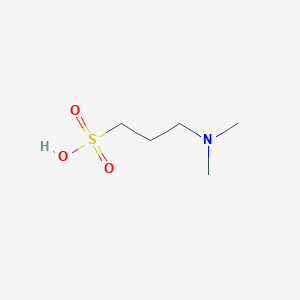
![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)
